LogP Differentiation: 5-Acetyl-2-Methyl Substitution Lowers Lipophilicity by ~0.5 Log Units vs. the 2,4-Dimethyl Analog
Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate exhibits a computed LogP of 1.09 (JChem, Chembase) to 1.70 (Leyan), which is 0.51–0.52 LogP units lower than that of its closest 2,4-dimethyl-substituted analog, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (LogP 1.60, JChem, Chembase) [1][2]. By contrast, the des-acetyl analog ethyl 2-methyl-1H-pyrrole-3-carboxylate shows a higher LogP of 1.61 (JChem, Chembase), indicating that the 5-acetyl group partially offsets the lipophilicity increase conferred by the 2-methyl substituent [3]. This LogP difference exceeds the 0.3-unit threshold generally considered meaningful for differential membrane partitioning behavior [4].
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 1.09 (JChem, Chembase); LogP = 1.70 (Leyan); XLogP3 = 1.3 (PubChem) |
| Comparator Or Baseline | Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 6314-22-3): LogP = 1.60 (JChem, Chembase); Ethyl 2-methyl-1H-pyrrole-3-carboxylate (CAS 936-12-9): LogP = 1.61 (JChem, Chembase) |
| Quantified Difference | ΔLogP = –0.51 to –0.52 vs. 2,4-dimethyl analog; ΔLogP = –0.52 vs. des-acetyl analog (using Chembase JChem values) |
| Conditions | Computed LogP (JChem software, Chembase); XLogP3 (PubChem); proprietary algorithm (Leyan) |
Why This Matters
Lower LogP predicts improved aqueous solubility and reduced non-specific protein binding, which is critical for procurement decisions in fragment-based drug discovery or when aqueous assay compatibility is paramount.
- [1] Chembase. Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate, Molecule 36183: Calculated Properties (LogP 1.0906248, JChem). http://en.chembase.cn/molecule-36183.html (accessed April 2026). View Source
- [2] Chembase. Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, Molecule 35171: Calculated Properties (LogP 1.6040462, JChem). http://en.chembase.cn/molecule-35171.html (accessed April 2026). View Source
- [3] Chembase. Ethyl 2-methyl-1H-pyrrole-3-carboxylate, Molecule 69009: Calculated Properties (LogP 1.6129762, JChem). http://www.chembase.cn/molecule-69009.html (accessed April 2026). View Source
- [4] PubChem Compound Summary CID 25219910: Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate (XLogP3-AA = 1.3). https://pubchem.ncbi.nlm.nih.gov/compound/876490-64-1 (accessed April 2026). View Source
